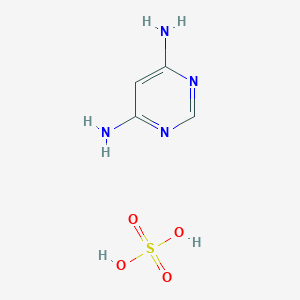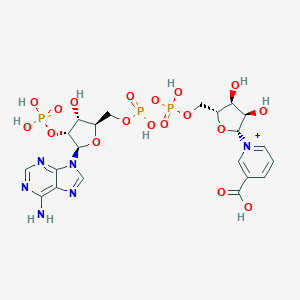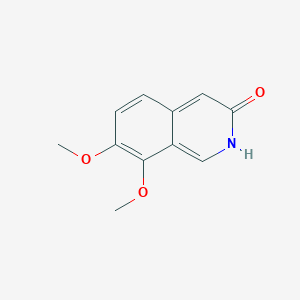
7,8-Dimethoxy-2H-isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethoxy-2H-isoquinolin-3-one, also known as berberine, is a natural alkaloid compound found in various plants, including Berberis vulgaris, Hydrastis canadensis, and Coptis chinensis. Berberine has been used in traditional medicine for centuries due to its antimicrobial, anti-inflammatory, and anti-diabetic properties. In recent years, scientific research has focused on the potential therapeutic applications of berberine in various diseases.
作用機序
The mechanism of action of 7,8-Dimethoxy-2H-isoquinolin-3-one is complex and involves multiple pathways. Berberine has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Berberine has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging. In addition, this compound has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Berberine has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-microbial properties. Berberine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Berberine has also been shown to inhibit the growth of various bacteria, viruses, and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
実験室実験の利点と制限
Berberine has several advantages for lab experiments, including its low toxicity, easy availability, and low cost. Berberine can be easily synthesized or extracted from natural sources, and its low toxicity makes it suitable for in vitro and in vivo experiments. However, 7,8-Dimethoxy-2H-isoquinolin-3-one has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using various formulations, such as nanoparticles or liposomes, to improve the solubility and bioavailability of this compound.
将来の方向性
There are several future directions for research on 7,8-Dimethoxy-2H-isoquinolin-3-one, including its potential applications in cancer immunotherapy, neuroprotection, and gut microbiota modulation. Berberine has been shown to modulate the immune system and enhance the anti-tumor immune response, making it a potential candidate for cancer immunotherapy. Berberine has also been shown to protect against neuronal damage and improve cognitive function, making it a potential candidate for neuroprotection. Finally, this compound has been shown to modulate the gut microbiota and improve gut health, making it a potential candidate for gut microbiota modulation.
Conclusion
Berberine is a natural alkaloid compound with various potential therapeutic applications in various diseases. Berberine has been extensively studied for its anti-inflammatory, anti-diabetic, and anti-cancer properties, as well as its potential applications in cardiovascular and neurodegenerative diseases. Berberine has a complex mechanism of action, involving multiple pathways, and has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-microbial properties. Berberine has several advantages for lab experiments, including its low toxicity, easy availability, and low cost, but also has some limitations, including its poor solubility in water and low bioavailability. Future research directions for this compound include its potential applications in cancer immunotherapy, neuroprotection, and gut microbiota modulation.
合成法
Berberine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The most common method of extraction is from the roots, stems, and bark of Berberis vulgaris, which contains up to 5% of 7,8-Dimethoxy-2H-isoquinolin-3-one. Chemical synthesis involves the condensation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent oxidation with potassium permanganate.
科学的研究の応用
Berberine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 7,8-Dimethoxy-2H-isoquinolin-3-one has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In cardiovascular research, this compound has been shown to reduce blood pressure, cholesterol levels, and inflammation. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and cognitive decline.
特性
CAS番号 |
114130-68-6 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
7,8-dimethoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-5-10(13)12-6-8(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) |
InChIキー |
AAFACCLDKKIJQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
正規SMILES |
COC1=C(C2=CNC(=O)C=C2C=C1)OC |
同義語 |
3(2H)-Isoquinolinone,7,8-dimethoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



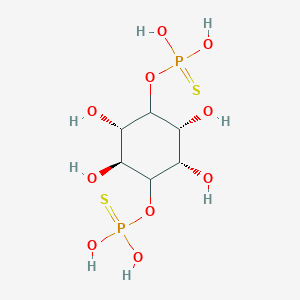
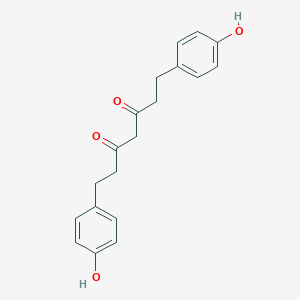
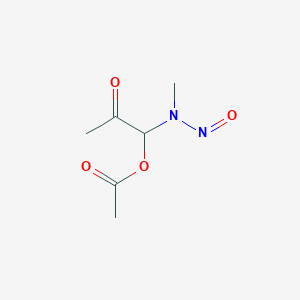
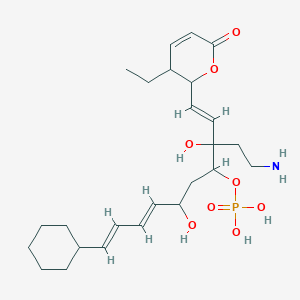
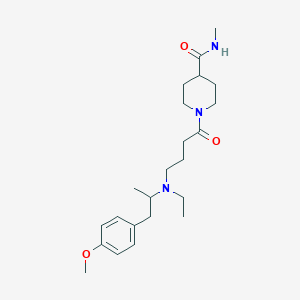
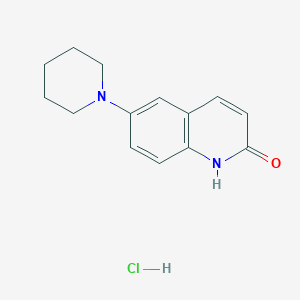
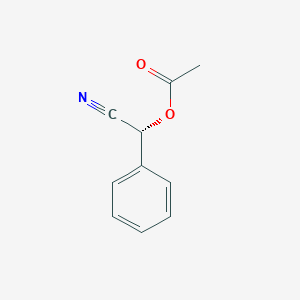
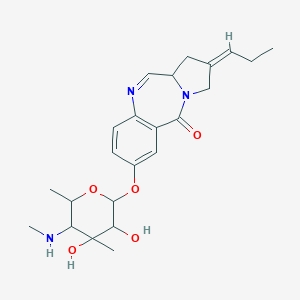
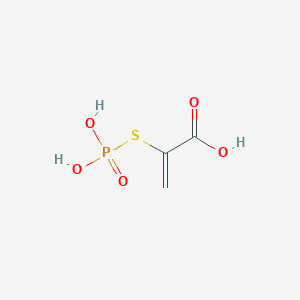
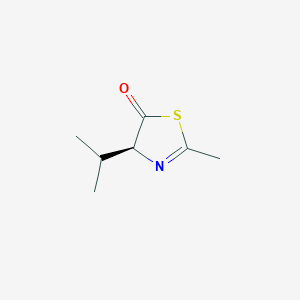
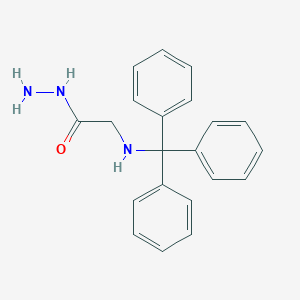
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
